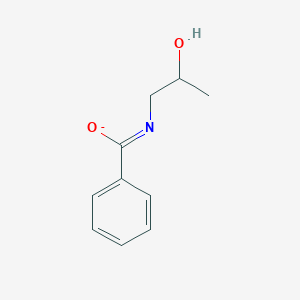![molecular formula C20H36Cl6O5Sn2 B14647000 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 52112-07-9](/img/structure/B14647000.png)
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is an organometallic compound with the molecular formula C20H36Cl6O5Sn2 and a molecular weight of 806.635 . This compound is notable for its unique structure, which includes two tin atoms bonded to trichloroacetyl groups and butyl chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetrabutyl distannoxane with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The butyl chains and tin atoms contribute to the compound’s overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane: Similar in structure but with different acyl groups.
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether: Another organotin compound with different functional groups and applications
Eigenschaften
CAS-Nummer |
52112-07-9 |
|---|---|
Molekularformel |
C20H36Cl6O5Sn2 |
Molekulargewicht |
806.6 g/mol |
IUPAC-Name |
[dibutyl-[dibutyl-(2,2,2-trichloroacetyl)oxystannyl]oxystannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/4C4H9.2C2HCl3O2.O.2Sn/c4*1-3-4-2;2*3-2(4,5)1(6)7;;;/h4*1,3-4H2,2H3;2*(H,6,7);;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
WQOABTAOTNSKME-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C(Cl)(Cl)Cl)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

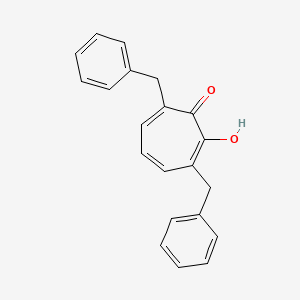
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
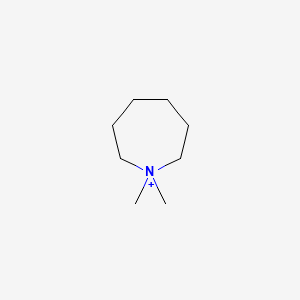
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
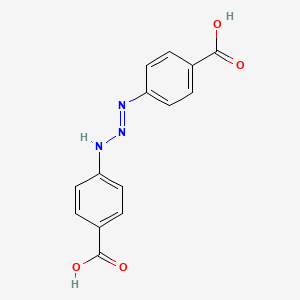
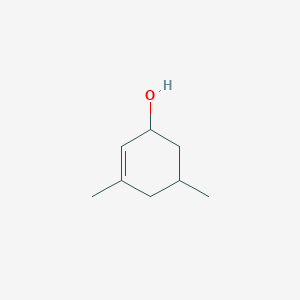
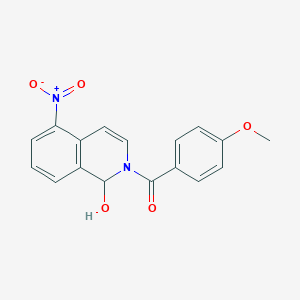
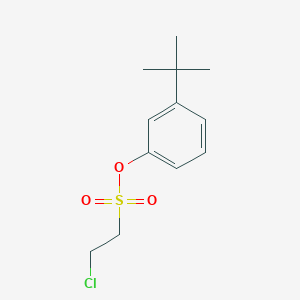
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
